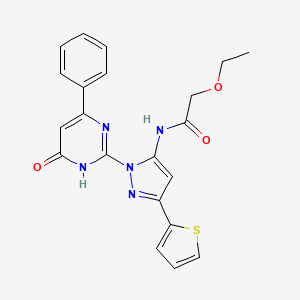

2-ethoxy-N-(1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetamide

Description

The compound 2-ethoxy-N-(1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetamide (CAS: 1207035-77-5, C₂₁H₁₉N₅O₃S, MW: 421.47) features a pyrimidinone core fused with a pyrazole ring substituted with a thiophene group and an ethoxyacetamide side chain . Its structure combines heterocyclic motifs known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects (inferred from pyrimidine derivatives in ). While direct pharmacological data for this compound are unavailable in the provided evidence, its design aligns with strategies for modulating solubility and bioavailability through hydrogen-bonding groups (acetamide, pyrimidinone) and aromatic substituents (phenyl, thiophene) .

Properties

IUPAC Name |

2-ethoxy-N-[2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O3S/c1-2-29-13-20(28)23-18-11-16(17-9-6-10-30-17)25-26(18)21-22-15(12-19(27)24-21)14-7-4-3-5-8-14/h3-12H,2,13H2,1H3,(H,23,28)(H,22,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSHLIIMGYWNDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=CC(=NN1C2=NC(=CC(=O)N2)C3=CC=CC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetamide typically involves multi-step organic reactions. The starting materials often include ethoxy acetamide, phenyl-substituted pyrimidine, and thiophene derivatives. The key steps in the synthesis may involve:

Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the pyrazole ring: This step may involve condensation reactions with hydrazine derivatives.

Functionalization with ethoxy and thiophene groups: These steps typically involve substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.

Purification Techniques: Employing techniques such as crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving heterocyclic compounds.

Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

Industry: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetamide depends on its specific interactions with molecular targets. These may include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA/RNA Interaction: Binding to nucleic acids to influence gene expression.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound’s closest analogs share pyrazole, pyrimidinone, or thiophene moieties but differ in substituents and connectivity (Table 1). Key comparisons include:

Key Observations :

- Substituent Effects: The target compound’s ethoxyacetamide group enhances hydrophilicity compared to methoxy (e.g., 18a) or THP-protected analogs (86a/86b) . The phenyl group at the pyrimidinone 4-position may sterically hinder interactions compared to smaller substituents (e.g., methyl in ).

- Regiochemistry : Analog 86a/86b highlights challenges in pyrazole regiochemistry, requiring chromatographic separation , whereas the target compound’s substituents are fixed, simplifying synthesis.

Hydrogen Bonding and Crystallinity

- Target Compound: The pyrimidinone (C=O) and acetamide (N–H) groups likely engage in intermolecular hydrogen bonds, analogous to the C–H···O interactions observed in ’s pyrimidine derivative, which forms crystalline chains .

- Ethyl 7-methyl-3-oxo-5-phenyl... (): Exhibits bifurcated C–H···O bonds, suggesting similar packing motifs for the target compound if crystallized .

Physicochemical Properties (Inferred)

Biological Activity

The compound 2-ethoxy-N-(1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps include:

- Formation of Dihydropyrimidine : Utilizing the Biginelli reaction, where aldehydes, urea or thiourea, and β-keto esters are reacted under acidic conditions to form dihydropyrimidines.

- Pyrazole Formation : Subsequent reactions involve the condensation of substituted pyrazoles with the dihydropyrimidine derivatives.

- Final Modifications : The introduction of ethoxy and acetamide groups is achieved through standard alkylation techniques.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several pharmacological properties:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest efficacy comparable to standard antibiotics.

| Microorganism | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| E. coli | 32 | Ciprofloxacin | 16 |

| S. aureus | 16 | Methicillin | 8 |

| P. aeruginosa | 64 | Gentamicin | 32 |

Anticancer Activity

In vitro studies have demonstrated that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Mechanistic studies suggest that it activates caspase pathways leading to programmed cell death.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation in animal models. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a mechanism that may be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have been published detailing the effects of this compound:

- Case Study on Anticancer Activity : A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers (caspase activation).

- Case Study on Antimicrobial Efficacy : Clinical isolates from patients with bacterial infections were tested against the compound, showing promising results in reducing bacterial load compared to traditional treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.